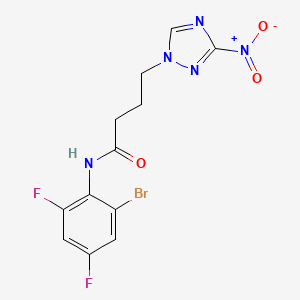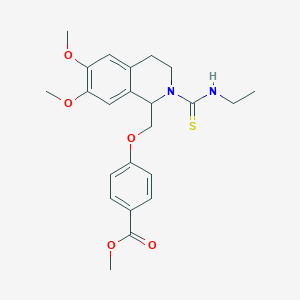![molecular formula C27H23N3OS B11453690 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11453690.png)
7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” is a synthetic organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiols. The key steps may involve:
Condensation Reactions: Formation of intermediate Schiff bases.
Cyclization: Intramolecular cyclization to form the pyrrolopyrimidine core.
Substitution Reactions: Introduction of methoxyphenyl and methylphenyl groups through nucleophilic substitution.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of acid or base catalysts to accelerate reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution on aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit enzyme activity by binding to active sites.
Modulate Receptors: Alter receptor function by binding to receptor sites.
Affect Signaling Pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE: can be compared with other pyrrolopyrimidines such as:
Uniqueness
The uniqueness of “7-(4-METHOXYPHENYL)-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE” lies in its specific substitution pattern and the presence of both methoxyphenyl and methylphenyl groups, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C27H23N3OS |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C27H23N3OS/c1-19-8-6-7-11-21(19)17-32-27-25-24(20-9-4-3-5-10-20)16-30(26(25)28-18-29-27)22-12-14-23(31-2)15-13-22/h3-16,18H,17H2,1-2H3 |
InChI Key |
JGWGIDULHWTSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylamino)-N-(4-ethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11453611.png)
![8-(2,5-Dimethoxyphenyl)-1-methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B11453614.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-fluorophenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11453616.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11453618.png)
![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11453622.png)


![7-(4-chlorophenyl)-2-[(3,5-dimethylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11453646.png)
![N-{[4-Benzyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-fluorobenzamide](/img/structure/B11453650.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B11453653.png)
![4-chloro-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11453667.png)
![1-[4-(Difluoromethyl)-6-(4-methylphenyl)pyrimidin-2-yl]azepane](/img/structure/B11453678.png)

![ethyl 7-(2-methoxyethyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453701.png)
